
2-((3-(2,4-Dihydro-4-((4-methoxy-2-nitrophenyl)azo)-5-methyl-3-oxo-3H-pyrazol-2-yl)-4-methoxyphenyl)sulphonyl)ethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-(2,4-Dihydro-4-((4-methoxy-2-nitrophenyl)azo)-5-methyl-3-oxo-3H-pyrazol-2-yl)-4-methoxyphenyl)sulphonyl)ethyl acetate is a complex organic compound known for its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(2,4-Dihydro-4-((4-methoxy-2-nitrophenyl)azo)-5-methyl-3-oxo-3H-pyrazol-2-yl)-4-methoxyphenyl)sulphonyl)ethyl acetate typically involves multiple steps, starting from readily available precursors. The key steps in the synthesis include:
Formation of the Azo Compound: The initial step involves the diazotization of 4-methoxy-2-nitroaniline, followed by coupling with a suitable aromatic compound to form the azo linkage.
Pyrazolone Formation: The next step involves the cyclization of the azo compound with an appropriate diketone to form the pyrazolone ring.
Sulphonylation: The pyrazolone derivative is then subjected to sulphonylation using a sulphonyl chloride reagent to introduce the sulphonyl group.
Esterification: Finally, the sulphonylated compound is esterified with acetic anhydride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-((3-(2,4-Dihydro-4-((4-methoxy-2-nitrophenyl)azo)-5-methyl-3-oxo-3H-pyrazol-2-yl)-4-methoxyphenyl)sulphonyl)ethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, particularly at the azo and methoxy groups.
Reduction: Reduction reactions can target the nitro and azo groups, leading to the formation of amines and hydrazines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines or hydrazines.
Applications De Recherche Scientifique
2-((3-(2,4-Dihydro-4-((4-methoxy-2-nitrophenyl)azo)-5-methyl-3-oxo-3H-pyrazol-2-yl)-4-methoxyphen
Propriétés
Numéro CAS |
85750-11-4 |
|---|---|
Formule moléculaire |
C22H23N5O9S |
Poids moléculaire |
533.5 g/mol |
Nom IUPAC |
2-[4-methoxy-3-[4-[(4-methoxy-2-nitrophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]phenyl]sulfonylethyl acetate |
InChI |
InChI=1S/C22H23N5O9S/c1-13-21(24-23-17-7-5-15(34-3)11-18(17)27(30)31)22(29)26(25-13)19-12-16(6-8-20(19)35-4)37(32,33)10-9-36-14(2)28/h5-8,11-12,21H,9-10H2,1-4H3 |
Clé InChI |
MXAMPEDYDQZTRQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=O)C1N=NC2=C(C=C(C=C2)OC)[N+](=O)[O-])C3=C(C=CC(=C3)S(=O)(=O)CCOC(=O)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


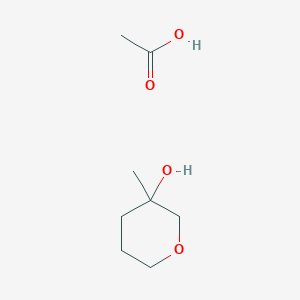
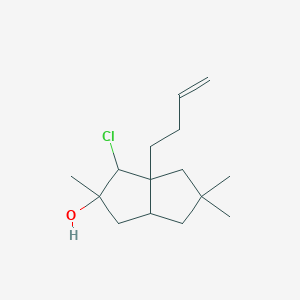
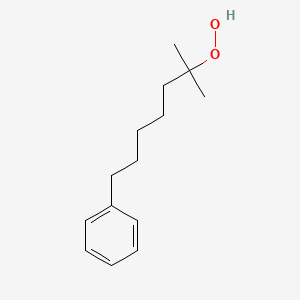
![3-Methyl-1,2-diphenylbicyclo[4.1.0]hept-2-ene](/img/structure/B14423170.png)
![3,4-Bis[(2,6-dichlorophenyl)-phenylmethyl]-2-oxido-1,2,5-oxadiazol-2-ium](/img/structure/B14423176.png)
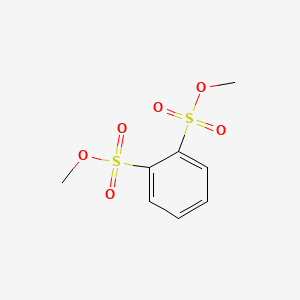
![Benzenemethanol, 2-[[(2-aminophenyl)methyl]amino]-](/img/structure/B14423187.png)
![Trimethyl{3-[(oxan-2-yl)oxy]but-1-yn-1-yl}silane](/img/structure/B14423200.png)
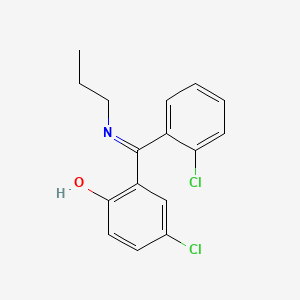
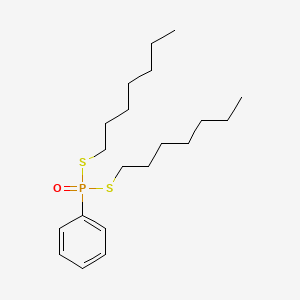
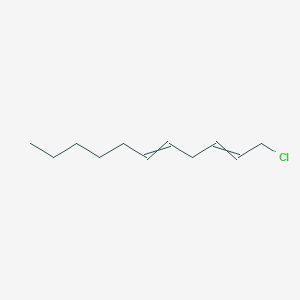
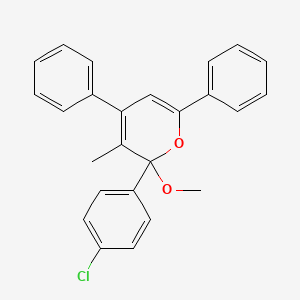
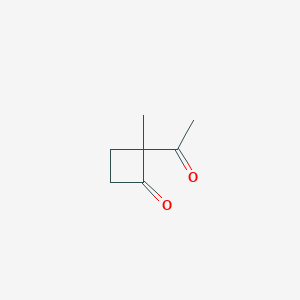
![Diphenyl [(2-methoxyphenyl)(4-nitroanilino)methyl]phosphonate](/img/structure/B14423229.png)
